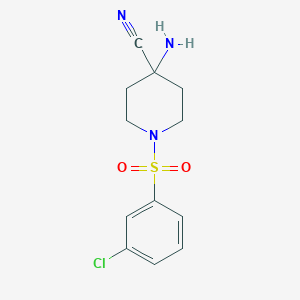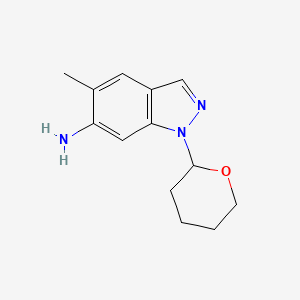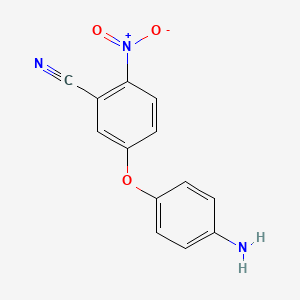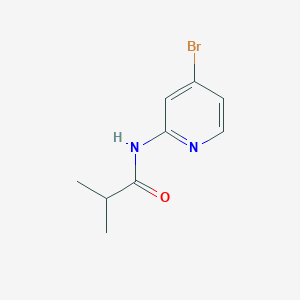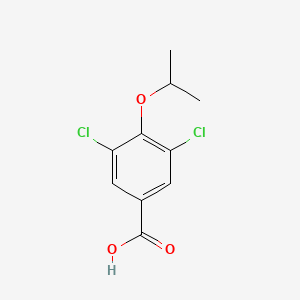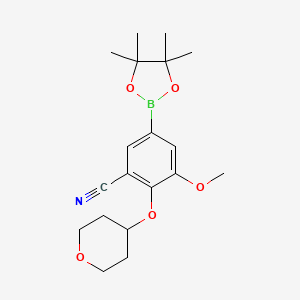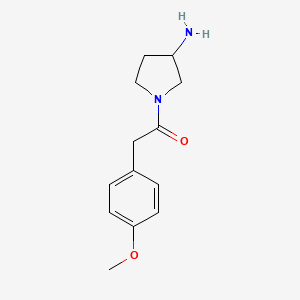
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, commonly referred to as MPA, is a small molecule that has been studied extensively in the scientific literature. MPA has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In particular, MPA has been used as a research tool to study the structure and function of proteins and enzymes. MPA has also been used in the development of new drugs and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
MPA has been used extensively in scientific research. It has been used as a tool to study the structure and function of proteins and enzymes. MPA has also been used to study the mechanism of action of drugs. In addition, MPA has been used in the development of new drugs and drug delivery systems.
Wirkmechanismus
MPA has been found to interact with a variety of proteins and enzymes. It has been found to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and phospholipase A2. In addition, MPA has been found to inhibit the activity of the G-protein coupled receptor, which is involved in signal transduction.
Biochemical and Physiological Effects
MPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and phospholipase A2. In addition, MPA has been found to inhibit the activity of the G-protein coupled receptor, which is involved in signal transduction. MPA has also been found to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate. In addition, MPA has been found to be relatively stable and non-toxic. However, there are some limitations to its use. MPA is not soluble in water, which can make it difficult to use in certain experiments. In addition, MPA is not very selective, which can make it difficult to study the specific effects of a particular compound.
Zukünftige Richtungen
Given the wide range of applications of MPA, there are many potential future directions for research. One possible direction is to further study the mechanism of action of MPA and its effects on various proteins and enzymes. In addition, further research could be conducted to study the effects of MPA on drug delivery systems and the development of new drugs. Finally, research could be conducted to study the potential therapeutic applications of MPA and its effects on various diseases and conditions.
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)8-13(16)15-7-6-11(14)9-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZBKUTZUCSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
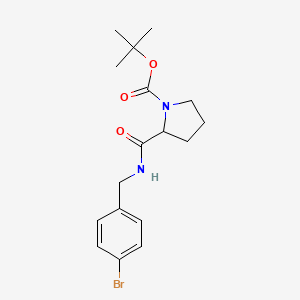
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)


